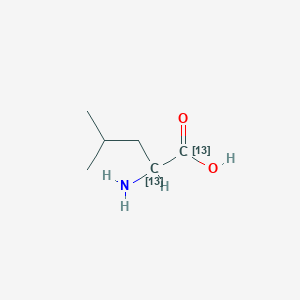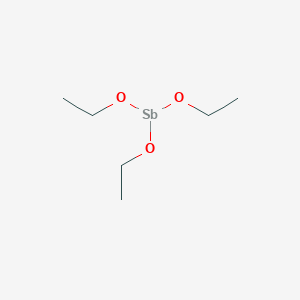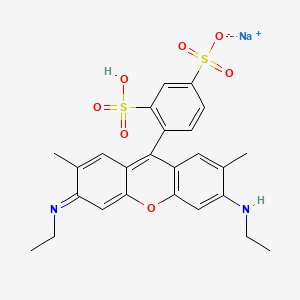
2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of cyano, dichloro, and tetrafluoro groups attached to a propan-2-yl acrylate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-cyano-1,3-dichlorotetrafluoropropane with acrylate derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.
Addition Reactions: The acrylate group can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The acrylate group can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Addition Reactions: Reagents such as hydrogen halides, water, and alcohols can be used. The reactions often require catalysts and are conducted under controlled temperatures.
Polymerization: Initiators such as peroxides or azo compounds are used to initiate the polymerization process, which is carried out under controlled temperature and pressure conditions.
Major Products Formed
Substitution Reactions: New derivatives with substituted groups replacing the chlorine atoms.
Addition Reactions: Adducts formed by the addition of electrophiles or nucleophiles to the acrylate group.
Polymerization: Polymers with varying chain lengths and properties, depending on the reaction conditions and initiators used.
Applications De Recherche Scientifique
2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate involves its reactivity with various molecular targets. The cyano, dichloro, and tetrafluoro groups contribute to its electrophilic and nucleophilic properties, allowing it to participate in a wide range of chemical reactions. The acrylate group can undergo polymerization, leading to the formation of polymers with specific properties. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate: Similar structure but with different halogen substitutions.
2-Cyano-1,3-dichlorodifluoropropan-2-yl acrylate: Similar structure with fewer fluorine atoms.
Uniqueness
2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate is unique due to its specific combination of cyano, dichloro, and tetrafluoro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C7H3Cl2F4NO2 |
|---|---|
Poids moléculaire |
280.00 g/mol |
Nom IUPAC |
(1,3-dichloro-2-cyano-1,1,3,3-tetrafluoropropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C7H3Cl2F4NO2/c1-2-4(15)16-5(3-14,6(8,10)11)7(9,12)13/h2H,1H2 |
Clé InChI |
WWNBPRHWFDJIPK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC(C#N)(C(F)(F)Cl)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


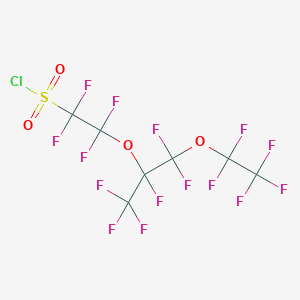
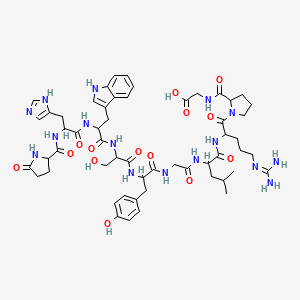
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)





